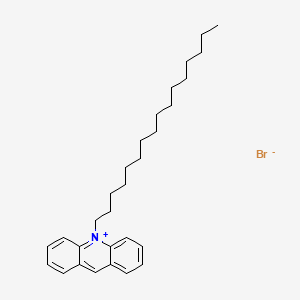![molecular formula C19H37NO4 B12541806 Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- CAS No. 833484-03-0](/img/structure/B12541806.png)
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is a complex organic compound. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated long-chain fatty acid. This compound is characterized by the presence of a hydroxy group at the 16th position and an amino group substituted with an oxopropyl group at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- typically involves multi-step organic reactions. The starting material is often hexadecanoic acid, which undergoes hydroxylation to introduce the hydroxy group at the 16th position. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. The amino group is then introduced at the 9th position through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
16-Hydroxyhexadecanoic acid: Similar structure but lacks the amino and oxopropyl groups.
9-Aminohexadecanoic acid: Similar structure but lacks the hydroxy and oxopropyl groups.
Hexadecanoic acid:
Uniqueness
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
833484-03-0 |
|---|---|
Fórmula molecular |
C19H37NO4 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
16-hydroxy-9-(propanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-18(22)20-17(14-10-6-4-8-12-16-21)13-9-5-3-7-11-15-19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
Clave InChI |
DNNFTGCMBFLNJU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


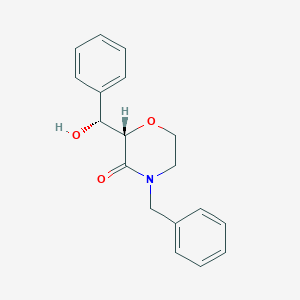
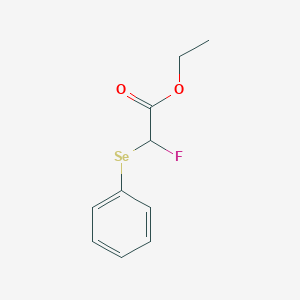
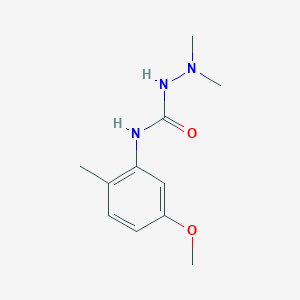
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
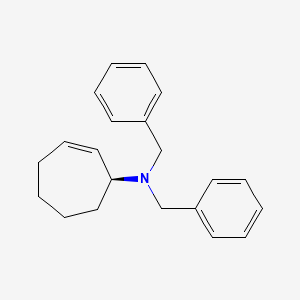
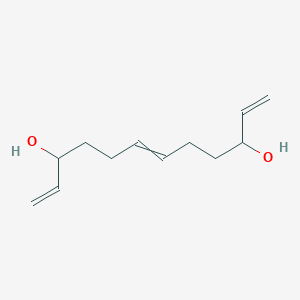
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
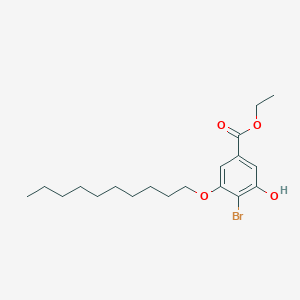
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
